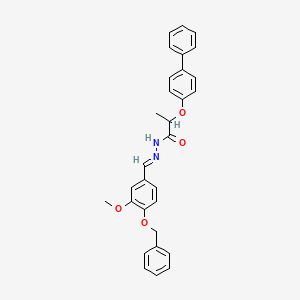![molecular formula C12H25NO3 B15081010 N-[2-(2-hydroxyethoxy)ethyl]octanamide CAS No. 112667-80-8](/img/structure/B15081010.png)
N-[2-(2-hydroxyethoxy)ethyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyethoxy)ethyl]octanamide: is a chemical compound with the molecular formula C12H25NO3 and a molecular weight of 231.33 g/mol It is an amide derivative of octanoic acid, featuring a hydroxyethoxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethoxy)ethyl]octanamide typically involves the reaction of octanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(2-hydroxyethoxy)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: N-[2-(2-hydroxyethoxy)ethyl]octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its amide group and hydroxyethoxyethyl moiety make it a versatile scaffold for designing molecules with potential biological activity .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Mécanisme D'action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]octanamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity . Additionally, the amide group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
N-[2-(2-hydroxyethoxy)ethyl]decanamide: Similar structure with a longer alkyl chain.
N-[2-(2-hydroxyethoxy)ethyl]hexanamide: Similar structure with a shorter alkyl chain.
N-[2-(2-hydroxyethoxy)ethyl]butanamide: Similar structure with an even shorter alkyl chain.
Uniqueness: N-[2-(2-hydroxyethoxy)ethyl]octanamide is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The octanamide backbone provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its hydroxyethoxyethyl group enhances its solubility and reactivity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
112667-80-8 |
|---|---|
Formule moléculaire |
C12H25NO3 |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]octanamide |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-12(15)13-8-10-16-11-9-14/h14H,2-11H2,1H3,(H,13,15) |
Clé InChI |
WHBJFTISWQWJRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)



![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)

![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
